molecular formula C14H19FN2O B8779588 [1-(2-Aminoethyl)piperidin-4-yl] (4-fluorophenyl) ketone CAS No. 83763-22-8

[1-(2-Aminoethyl)piperidin-4-yl] (4-fluorophenyl) ketone

Cat. No.: B8779588
CAS No.: 83763-22-8
M. Wt: 250.31 g/mol
InChI Key: VWLIPIMEJFEFNR-UHFFFAOYSA-N
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Description

[1-(2-Aminoethyl)piperidin-4-yl] (4-fluorophenyl) ketone: is a chemical compound with the molecular formula C13H18FN2O. It is known for its unique structure, which includes a piperidine ring substituted with an aminoethyl group and a fluorophenyl ketone moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(2-Aminoethyl)piperidin-4-yl] (4-fluorophenyl) ketone typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific details of industrial production methods are often proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions

[1-(2-Aminoethyl)piperidin-4-yl] (4-fluorophenyl) ketone: undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols .

Scientific Research Applications

[1-(2-Aminoethyl)piperidin-4-yl] (4-fluorophenyl) ketone: has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential interactions with biological molecules and pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [1-(2-Aminoethyl)piperidin-4-yl] (4-fluorophenyl) ketone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

[1-(2-Aminoethyl)piperidin-4-yl] (4-fluorophenyl) ketone: can be compared with other similar compounds, such as:

    (1-(2-Aminoethyl)piperidin-4-yl) (4-chlorophenyl) ketone: Similar structure but with a chlorine atom instead of fluorine.

    (1-(2-Aminoethyl)piperidin-4-yl) (4-bromophenyl) ketone: Similar structure but with a bromine atom instead of fluorine.

    (1-(2-Aminoethyl)piperidin-4-yl) (4-iodophenyl) ketone: Similar structure but with an iodine atom instead of fluorine.

The uniqueness of This compound lies in its specific interactions and reactivity due to the presence of the fluorine atom, which can influence its chemical and biological properties .

Properties

CAS No.

83763-22-8

Molecular Formula

C14H19FN2O

Molecular Weight

250.31 g/mol

IUPAC Name

[1-(2-aminoethyl)piperidin-4-yl]-(4-fluorophenyl)methanone

InChI

InChI=1S/C14H19FN2O/c15-13-3-1-11(2-4-13)14(18)12-5-8-17(9-6-12)10-7-16/h1-4,12H,5-10,16H2

InChI Key

VWLIPIMEJFEFNR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)C2=CC=C(C=C2)F)CCN

Origin of Product

United States

Synthesis routes and methods

Procedure details

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